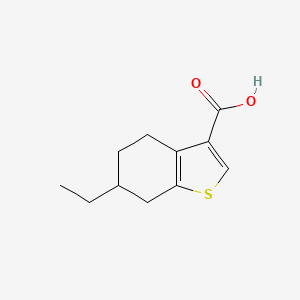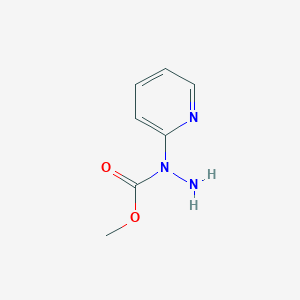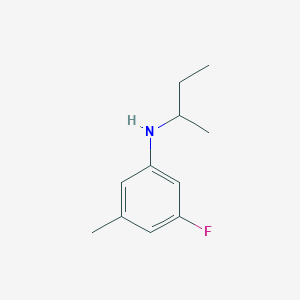![molecular formula C15H16N2O3 B13308513 5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid](/img/structure/B13308513.png)
5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid is an organic compound with the molecular formula C15H16N2O3 It is a derivative of isoquinoline, a nitrogen-containing heterocycle, and is characterized by the presence of a carbamoyl group attached to the isoquinoline ring and a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid typically involves the coupling of isoquinoline derivatives with pentanoic acid derivatives. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the isoquinoline ring and the pentanoic acid chain . The reaction conditions often include the use of a palladium catalyst, a base, and a suitable solvent, such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: A parent compound with a similar nitrogen-containing heterocycle structure.
Pentanoic Acid: A simple carboxylic acid with a five-carbon chain.
Carbamoyl Derivatives: Compounds containing the carbamoyl functional group.
Uniqueness
5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid is unique due to its combination of the isoquinoline ring, carbamoyl group, and pentanoic acid chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C15H16N2O3 |
|---|---|
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
6-(isoquinolin-5-ylamino)-6-oxohexanoic acid |
InChI |
InChI=1S/C15H16N2O3/c18-14(6-1-2-7-15(19)20)17-13-5-3-4-11-10-16-9-8-12(11)13/h3-5,8-10H,1-2,6-7H2,(H,17,18)(H,19,20) |
Clave InChI |
FSUXEKQHBOETAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


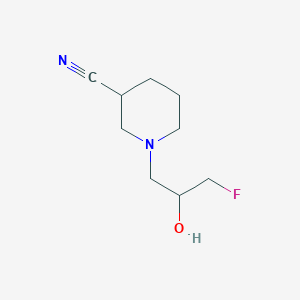
![1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one](/img/structure/B13308450.png)
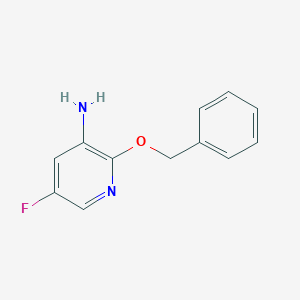
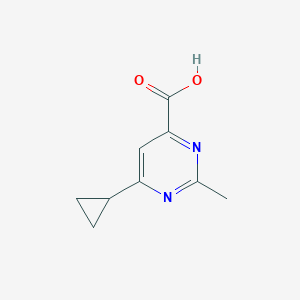
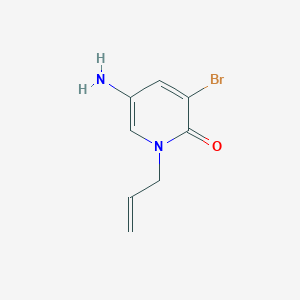
![3-[(4-Chlorophenyl)methyl]oxan-3-amine](/img/structure/B13308468.png)
![4-[(Heptan-2-yl)amino]butan-2-ol](/img/structure/B13308471.png)
